molecular formula C6H9Br B041888 2-Bromohexa-1,5-diene CAS No. 101933-87-3

2-Bromohexa-1,5-diene

Cat. No.: B041888
CAS No.: 101933-87-3
M. Wt: 161.04 g/mol
InChI Key: QGTLQPOCFMHFHR-UHFFFAOYSA-N
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Description

2-Bromohexa-1,5-diene is an organic compound with the molecular formula C6H9Br. It is a colorless liquid that is used as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the second carbon of a hexa-1,5-diene chain, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromohexa-1,5-diene can be synthesized through the bromination of hexa-1,5-diene. The reaction typically involves the addition of bromine (Br2) to hexa-1,5-diene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, this compound is produced using similar bromination techniques. The process involves the continuous addition of bromine to a solution of hexa-1,5-diene under controlled conditions to ensure high yield and purity. The product is then separated and purified using industrial distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromohexa-1,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: 2-Hydroxyhexa-1,5-diene, 2-Cyanohexa-1,5-diene.

    Addition Products: 2,3-Dibromohexa-1,5-diene, 2-Bromo-3-chlorohexa-1,5-diene.

    Polymerization Products: Polyhexa-1,5-diene.

Scientific Research Applications

2-Bromohexa-1,5-diene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Material Science: In the production of polymers and copolymers with unique properties.

    Chemical Biology: As a probe for studying biological processes involving brominated compounds.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 2-Bromohexa-1,5-diene involves its reactivity as a brominated diene. The bromine atom acts as a leaving group in substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. In addition reactions, the diene structure undergoes electrophilic addition, forming new products with the addition of electrophiles across the double bonds .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-Bromohexa-1,5-diene is unique due to its bromine atom, which imparts distinct reactivity and allows for a wide range of chemical transformations. The presence of the bromine atom makes it more reactive in substitution and addition reactions compared to its non-brominated and chlorinated analogs .

Properties

IUPAC Name

2-bromohexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-3-4-5-6(2)7/h3H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTLQPOCFMHFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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